2-{4-[2-Methyl-3-(trifluoromethyl)phenyl]-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoic acid
Overview
Description
The compound is an organic molecule with a trifluoromethyl group attached to a phenyl ring, which is further connected to a 1,2,4-triazole ring and a propanoic acid group . Trifluoromethyl groups are often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a trifluoromethyl group, a phenyl ring, a 1,2,4-triazole ring, and a propanoic acid group . The exact structure would depend on the specific positions of these groups on the molecule.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the trifluoromethyl group, the phenyl ring, and the 1,2,4-triazole ring . The trifluoromethyl group is known to be electron-withdrawing, which could affect the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and stability .Scientific Research Applications
Synthesis and Structural Assessment
- The synthesis and structural assessment of these compounds often involve exploring new methodologies for creating azoles and triazoles with potential biological activities. For example, Tumosienė and Beresnevicius (2007) described the condensation processes to synthesize a series of azoles, indicating a broader interest in the chemical properties and synthetic pathways of such compounds Tumosienė & Beresnevicius, 2007.
Potential Biological Activities
Some studies focus on the antimicrobial and anti-inflammatory potential of compounds with similar structures. For example, Gadegoni et al. (2013) synthesized novel substituted indoles containing oxadiazole and triazole moieties and screened them for antimicrobial and anti-inflammatory activities, highlighting the potential therapeutic applications of such compounds Gadegoni & Manda, 2013.
Riccardi et al. (2019) synthesized new platinum complexes with an alanine-based amino acid ligand, exploring their DNA binding studies and antiproliferative activity against cancer cells. This demonstrates the compound's relevance in designing new therapeutic agents with specific biological targets Riccardi et al., 2019.
Applications in Material Science
- Beyond biological activities, these compounds are also explored for their applications in material science and chemical sensing. For instance, the synthesis and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy by Jones et al. (1996) suggest their utility in measuring pH in biological media, indicating a crossover into analytical applications Jones et al., 1996.
Polymorphism and Isostructurality Studies
- The investigation into the polymorphism and isostructurality of compounds with similar backbones, such as the study by Mazur et al. (2017), provides insights into the solid-state chemistry and potential pharmaceutical applications of these compounds Mazur et al., 2017.
Safety and Hazards
Properties
IUPAC Name |
2-[4-[2-methyl-3-(trifluoromethyl)phenyl]-5-oxo-1,2,4-triazol-1-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O3/c1-7-9(13(14,15)16)4-3-5-10(7)18-6-17-19(12(18)22)8(2)11(20)21/h3-6,8H,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLYEYLRIPDGAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N2C=NN(C2=O)C(C)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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